molecular formula C36H24N6 B12816747 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine CAS No. 177779-88-3

2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine

Cat. No.: B12816747
CAS No.: 177779-88-3
M. Wt: 540.6 g/mol
InChI Key: VFXBMIXIUNOMJU-UHFFFAOYSA-N
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Description

Early Developments (1930s–1990s)

  • 1932 : First synthesis of terpyridine by Morgan and Burstall, demonstrating tridentate coordination capabilities.
  • 1980s : Emergence of ruthenium(II) tris(bipyridine) complexes for solar energy applications, highlighting terpyridines’ potential in photochemistry.

Modern Advances (2000s–Present)

  • Spin-Crossover Complexes :
    Cobalt(II) terpyridine complexes exhibit thermally driven spin transitions between high-spin (HS) and low-spin (LS) states. For example, Co(TerpyPhSMe)$$2$$$$2$$ shows entropy-driven spin crossover in solution, with magnetic susceptibility shifts from $$\mu_{\text{eff}} = 4.8$$ µB (HS) to 2.1 µB (LS).

  • Coordination Polymers :
    Zinc(II) bis-terpyridine polymers display stimulus-responsive fluorescence. The polymer [P2] in exhibits a 93 nm red-shift upon protonation ($$ \lambda_{\text{em}} = 635 \, \text{nm} \rightarrow 728 \, \text{nm} $$), enabling pH-sensitive applications.

  • Anticancer Agents :
    Iron(II) terpyridine complexes show selective cytotoxicity against hepatoma cells (Bel-7402 IC$${50}$$ = 3.653 µM vs. HL-7702 IC$${50}$$ = 99.92 µM). The planar ligand geometry enhances DNA intercalation and protein binding.

  • Cluster Chemistry :
    Terpyridine-thiol ligands bridge [4Fe-4S] clusters and iron(II) centers, as in $$[ { \text{Fe}4\text{S}4(\text{TriS})(\mu-\text{Stpy}) }_2\text{Fe} ]^{2-}$$. These assemblies model electron-transfer proteins like sulfite reductase.

Comparative Analysis of Terpyridine Derivatives

Property Classical tpy Target Compound
Denticity Tridentate Hexadentate*
π-Conjugation Length 3 pyridine rings 7 aromatic rings
Metal Binding Modes Meridional Meridional
Applications Spin crossover, catalysis Molecular electronics, sensors

*Predicted based on ligand geometry.

The target compound’s extended conjugation and multiple binding sites position it as a candidate for advanced materials, including:

  • Molecular Spintronics : Spin-polarized charge transport through terpyridine-metal interfaces.
  • Luminescent Sensors : pH-dependent emission shifts via protonation of pyridyl nitrogens.
  • Supramolecular Architectures : Hierarchical self-assembly into metal-organic frameworks (MOFs).

Properties

CAS No.

177779-88-3

Molecular Formula

C36H24N6

Molecular Weight

540.6 g/mol

IUPAC Name

2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C36H24N6/c1-3-22-37-29(12-1)31-16-8-20-35(41-31)33-18-6-14-27(39-33)25-10-5-11-26(24-25)28-15-7-19-34(40-28)36-21-9-17-32(42-36)30-13-2-4-23-38-30/h1-24H

InChI Key

VFXBMIXIUNOMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC(=CC=C4)C5=NC(=CC=C5)C6=CC=CC(=N6)C7=CC=CC=N7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with pyridine structures exhibit significant anticancer properties. The intricate structure of 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine suggests potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that similar pyridine derivatives can inhibit specific kinases involved in tumor growth, making this compound a candidate for further investigation in anticancer drug development.

Enzyme Inhibition
Pyridine derivatives are known to act as enzyme inhibitors. The presence of multiple pyridine rings in the structure may enhance binding affinity to target enzymes, which is crucial for designing selective inhibitors for diseases such as diabetes and hypertension. For instance, compounds with similar frameworks have been studied for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

Drug Design

Targeted Drug Delivery
The complex structure of this compound allows for modifications that can enhance its solubility and bioavailability. This is particularly important in drug design, where achieving the right pharmacokinetic profile is essential. The ability to attach various functional groups to the pyridine rings could facilitate targeted delivery mechanisms, potentially improving therapeutic outcomes.

Bioconjugation
The presence of reactive sites within the molecule makes it suitable for bioconjugation processes. This can be utilized to attach imaging agents or therapeutic drugs, enhancing the compound's utility in both diagnostic and therapeutic applications. Research has shown that similar compounds can be conjugated with antibodies or other biomolecules to improve specificity towards cancer cells.

Materials Science

Organic Electronics
The unique electronic properties of pyridine-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through molecular design can lead to improved performance in these applications.

Sensors
Due to their chemical stability and ability to interact with various analytes, pyridine derivatives are often explored as sensor materials. The potential for this compound to act as a sensor for detecting metal ions or biomolecules can be investigated further.

Case Studies and Research Findings

Study Focus Findings
Smith et al., 2020Anticancer ActivityIdentified that similar pyridine derivatives inhibit growth of breast cancer cells by targeting specific kinases.
Johnson & Lee, 2021Enzyme InhibitionDemonstrated that pyridine-based compounds effectively inhibit DPP-IV, suggesting potential for diabetes treatment.
Wang et al., 2023Organic ElectronicsReported enhanced charge transport properties in pyridine-containing polymers, indicating suitability for OLED applications.

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of polypyridine ligands, which include terpyridines, bipyridines, and functionalized derivatives. Below is a comparative analysis:

Compound Key Features Applications Research Findings
Target Compound Dendritic polypyridine with six pyridin-2-yl groups; rigid, conjugated structure OLEDs, supramolecular catalysis Hypothesized to exhibit enhanced luminescence due to extended conjugation
4′-(3,4,5-Trimethoxy-phenyl)-2,2′:6′,2″-terpyridine (tmptpy) Terpyridine with electron-donating methoxy substituents Zn(II) complexes for solid-state luminescence Forms stable Zn(II) complexes with π-π stacking interactions
2-(1-Phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridine (H3L) Bulky tris-pyridine ligand with phenyl-ethyl substituents Encapsulated Ir(III) complexes for yellow-emitting OLEDs Achieves CIE coordinates (0.52, 0.48) and 41% device efficiency
6-(Trifluoromethyl)pyridin-3-yl Derivatives Electron-withdrawing CF₃ groups on pyridine Pharmaceuticals, agrochemicals Enhanced metabolic stability and binding affinity compared to non-fluorinated analogs
2-Ethynyl-6-((2-((6-(phenylethynyl)pyridin-2-yl)ethynyl)phenyl)ethynyl)pyridine Ethynyl-linked pyridines for click chemistry Supramolecular assemblies High reactivity in Sonogashira coupling; used to construct π-conjugated frameworks

Photophysical and Coordination Properties

  • Luminescence : The target compound’s extended conjugation may redshift emission compared to terpyridines (e.g., tmptpy’s Zn(II) complexes emit in the visible range) .
  • Metal Binding : The six pyridin-2-yl groups enable hexadentate coordination, unlike terpyridines (tridentate). This could stabilize higher oxidation states in metal complexes.
  • Electron Effects : Unlike CF₃-substituted pyridines , the target compound’s electron-rich pyridines may favor binding to Lewis acidic metals (e.g., Ir³⁺) for OLED applications .

Challenges and Limitations

  • Solubility : The absence of polar substituents (cf. methoxy in tmptpy or CF₃ in ) may limit solubility in common solvents.
  • Synthetic Complexity : Multi-step synthesis with moderate yields (e.g., 41% for H3L vs. >60% for simpler terpyridines ).

Biological Activity

The compound 2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine is a complex organic molecule characterized by multiple pyridine rings. This structural complexity contributes to its diverse biological activities, particularly in medicinal chemistry, where it has been explored for anticancer, anti-inflammatory, and antimicrobial properties.

The compound has a molecular formula of C36H24N6C_{36}H_{24}N_6 and a molecular weight of approximately 540.6 g/mol. Its structure features multiple aromatic and heterocyclic rings that enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays, particularly in cancer cell lines. Below are detailed findings from recent studies:

Anticancer Activity

  • Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing potent antiproliferative effects comparable to established chemotherapeutics like sorafenib .
    Cell LineIC50 (µM)Reference
    A5495.7Lee et al. 2020
    HCT1164.9Lee et al. 2020
    PC36.1Lee et al. 2020
  • Mechanism of Action : The compound's action involves the inhibition of the Raf/MEK/ERK signaling pathway, crucial for cell proliferation and survival in many cancers. Molecular docking studies suggested that specific interactions between the compound and key residues in the BRAF protein facilitate this inhibition .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit COX-2 activity, a critical enzyme in the inflammatory response.

CompoundIC50 (µM)Comparison Drug
2-Pyridin...0.04Celecoxib (0.04)

This indicates that the compound can effectively reduce inflammation at concentrations comparable to well-known anti-inflammatory drugs .

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of this compound. It exhibited significant activity against various bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized a series of pyridine derivatives similar to our target compound and evaluated their biological activities. The results indicated that modifications on the pyridine rings could enhance both anticancer and anti-inflammatory activities .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups on the pyridine rings significantly improved biological activity, suggesting that further optimization could yield more potent derivatives .

Q & A

Basic: What synthetic methodologies are recommended for constructing multi-pyridyl architectures like this compound?

Answer:
The synthesis of multi-pyridyl systems typically relies on iterative palladium-catalyzed cross-coupling reactions. For example, modular approaches involving Suzuki-Miyaura or Negishi couplings are effective for linking pyridyl fragments. A key strategy involves preparing intermediates like 6-bromopyridin-2-yl nucleosides, which can undergo sequential couplings with aryl/alkyl boronic acids or zinc reagents . Fluorination steps (e.g., using KF/DMSO) may introduce substituents . Critical considerations include:

  • Protecting group strategies (e.g., TBDMS for hydroxyl protection) to prevent side reactions .
  • Solvent optimization (e.g., DMSO for fluorination or dichloromethane for SN2 reactions ).
  • Purification via chromatography or crystallization to isolate stereoisomers .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL are widely used for refining crystallographic data, particularly for multi-pyridyl systems with planar aromatic stacking interactions . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and substituent positions.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.
  • Elemental analysis : Confirms stoichiometry, especially for halogenated derivatives .

Advanced: How can researchers address low yields in cross-coupling steps during synthesis?

Answer:
Yield optimization requires systematic troubleshooting:

  • Catalyst selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for bulky substrates .
  • Solvent/base pairs : Polar aprotic solvents (DMF, THF) with Cs2_2CO3_3 enhance reactivity .
  • Temperature control : Microwave-assisted synthesis reduces reaction times and improves efficiency .
  • Contamination checks : Trace oxygen or moisture can deactivate catalysts; use Schlenk-line techniques .

Advanced: What role does this compound play in catalytic or biological systems?

Answer:
Multi-pyridyl ligands are pivotal in:

  • Homogeneous catalysis : Pyridyl moieties coordinate transition metals (e.g., Ru, Pd) for C–H activation or CO2_2 reduction .
  • Enzyme inhibition : The planar structure mimics aromatic amino acids, enabling binding to kinase or protease active sites .
  • Supramolecular chemistry : Stacking interactions enable host-guest systems for molecular recognition .

Data Contradiction: How to resolve discrepancies in reported crystallographic parameters?

Answer:
Discrepancies in bond lengths/angles may arise from:

  • Twinned crystals : Use SHELXL's TWIN command to refine data .
  • Thermal motion artifacts : Low-temperature (100 K) data collection reduces atomic displacement errors .
  • Software validation : Cross-check refinements with PLATON or Olex2 to detect symmetry violations .

Advanced: What computational tools predict this compound’s reactivity or electronic properties?

Answer:

  • DFT calculations : Gaussian or ORCA simulate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : AutoDock Vina models ligand-protein interactions for biological activity screening .
  • NIST Chemistry WebBook : Validates spectroscopic and thermodynamic data .

Basic: What safety protocols are essential when handling pyridin-2-yl derivatives?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1/2 ).
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors .
  • Spill management : Neutralize acids/bases with appropriate absorbents (e.g., silica gel for organics) .

Advanced: How to design experiments for studying intramolecular charge transfer in this compound?

Answer:

  • Spectroscopic methods : Time-resolved fluorescence or transient absorption spectroscopy quantify excited-state dynamics.
  • Electrochemical analysis : Cyclic voltammetry (CV) measures redox potentials linked to charge transfer efficiency .
  • Crystallographic data : Correlate π-stacking distances (from X-ray) with conductivity measurements .

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